molecular formula C6H12O2S B2726449 methyl 2-(propan-2-ylsulfanyl)acetate CAS No. 190062-93-2

methyl 2-(propan-2-ylsulfanyl)acetate

Cat. No.: B2726449
CAS No.: 190062-93-2
M. Wt: 148.22
InChI Key: XBJRMLWNDRACPZ-UHFFFAOYSA-N
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Description

methyl 2-(propan-2-ylsulfanyl)acetate is an organic compound with the molecular formula C6H12O2S and a molecular weight of 148.22 g/mol . It is primarily used in industrial applications and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(propan-2-ylsulfanyl)acetate typically involves the esterification of 2-Propan-2-ylsulfanylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: methyl 2-(propan-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and thioesters.

Scientific Research Applications

methyl 2-(propan-2-ylsulfanyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(propan-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

  • Methyl 2-Isopropylsulfanylacetate
  • Ethyl 2-Propan-2-ylsulfanylacetate
  • Methyl 2-Butylsulfanylacetate

Comparison: methyl 2-(propan-2-ylsulfanyl)acetate is unique due to its specific ester and sulfanyl functional groups, which confer distinct reactivity and properties compared to similar compounds. Its molecular structure allows for specific interactions in chemical reactions, making it valuable in various applications .

Properties

IUPAC Name

methyl 2-propan-2-ylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-5(2)9-4-6(7)8-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJRMLWNDRACPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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